

JNJ-47965567 in ALS Models: A Comparative Analysis of Preclinical Efficacy

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for JNJ-47965567, a P2X7 receptor antagonist, in the context of Amyotrophic Lateral Sclerosis (ALS) animal models. The performance of JNJ-47965567 is compared with other P2X7 antagonists and alternative therapeutic compounds that have been evaluated in the widely used SOD1-G93A transgenic mouse model of ALS.

Overview of JNJ-47965567 in ALS Preclinical Studies

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its role in ALS has been investigated in the SOD1-G93A mouse model, which mimics many aspects of the human disease. However, preclinical studies have yielded conflicting results regarding its efficacy, highlighting the critical importance of experimental design and treatment parameters.

One study reported that JNJ-47965567, when administered three times a week from the onset of disease symptoms, did not alter disease progression, motor coordination, or survival in SOD1-G93A mice.[2][3] In contrast, another study found that a more frequent administration of four times per week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor performance, specifically in female mice, although it did not extend overall survival.[4][5] A third publication noted that both JNJ-47965567 and another P2X7 antagonist, A804598,



"totally failed" to alter survival and disease progression when treatment was started in the early symptomatic phase.

Comparative Efficacy of Investigational Compounds in the SOD1-G93A ALS Mouse Model

The following tables summarize the quantitative data from preclinical studies of JNJ-47965567 and selected alternative compounds in the SOD1-G93A mouse model.

Table 1: P2X7 Receptor Antagonists

Compound	Dosing Regimen	Key Findings in SOD1-G93A Mice	Reference
JNJ-47965567	30 mg/kg, i.p., 3x/week from disease onset	No significant effect on survival, motor performance, or weight loss.	[2][3]
JNJ-47965567	Delayed disease 30 mg/kg, i.p., 4x/week from presymptomatic stage (P60) Delayed disease onset and improve motor performance female mice; no efformation on overall survival		[4][5]
A804598	30 mg/kg, i.p., daily from symptomatic stage (P98)	Downregulated IL-1β mRNA expression but had no significant effect on motor neuron loss, gliosis, or survival.	[6]
Brilliant Blue G (BBG)	45.5 mg/kg, i.p., 3x/week from pre- symptomatic stage (P62-64)	Reduced body weight loss and prolonged survival in female mice; no effect on clinical score or motor coordination.	[6]



Table 2: Alternative Therapeutic Compounds

Compound	Dosing Regimen	Plausible Mechanism of Action	Key Findings in SOD1-G93A Mice	Reference
Acetyl-L-carnitine	Not specified in SOD1-G93A model in search results	Oxidative stress reduction, mitochondrial function improvement	Protective effects observed in a mouse model of ALS.	[7]
Tamoxifen	Not specified in SOD1-G93A model in search results	Neuroinflammati on modulation, oxidative stress reduction	Associated with improved survival and slower decline in muscle function in some studies.	
L-Serine	Not specified in SOD1-G93A model in search results	Neuroinflammati on modulation, mitochondrial alteration	Administration to ALS mice dramatically lowered cord levels of D- serine, leading to changes in onset and survival similar to serine racemase deletion.	[2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical findings. Below are the experimental protocols for the key compounds discussed.



JNJ-47965567 Administration Protocol (Negative Result Study)

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: JNJ-47965567 dissolved in 2-hydroxypropyl-beta-cyclodextrin.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Three times per week, starting from disease onset until the experimental endpoint.
- Outcome Measures: Body weight, clinical score, motor coordination (rotarod test), and survival.[2][3]

JNJ-47965567 Administration Protocol (Positive Result Study)

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: JNJ-47965567.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Four times per week, starting from a pre-symptomatic stage (postnatal day 60) until the experimental endpoint.
- Outcome Measures: Disease onset, body weight, motor performance, and survival.[4][5]

A804598 Administration Protocol

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: A804598.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.



- Frequency and Duration: Daily, starting from the symptomatic stage (postnatal day 98) until the experimental endpoint.
- Outcome Measures: Motor neuron count, gliosis (GFAP and CD68 staining), and mRNA expression of inflammatory markers.[6]

Brilliant Blue G (BBG) Administration Protocol

- Animal Model: SOD1-G93A transgenic mice.
- · Compound and Vehicle: Brilliant Blue G or saline control.
- Dosing: 45.5 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Three times per week, from a pre-symptomatic stage (postnatal days 62-64) until the end-stage of the disease.
- Outcome Measures: Weight, clinical score, motor coordination (rotarod performance), and survival.[6]

Visualizing Molecular Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The P2X7 receptor, a target for JNJ-47965567, is an ATP-gated ion channel. Its activation leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream inflammatory signaling cascades.





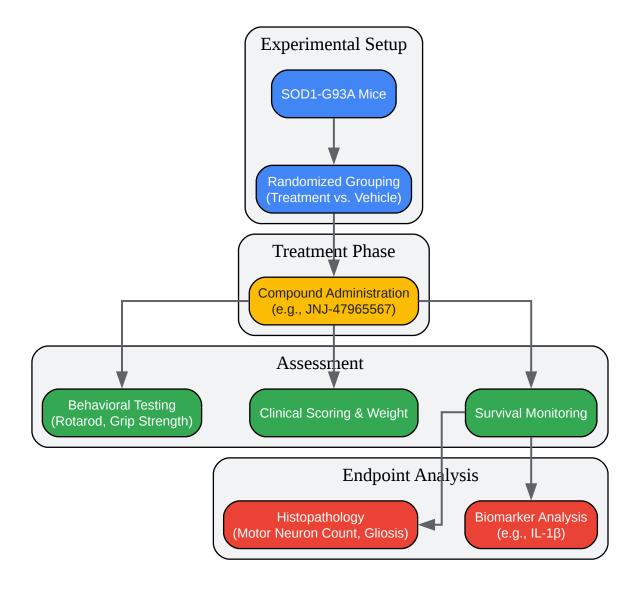


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P2X7 receptor signaling cascade.

Preclinical Experimental Workflow in SOD1-G93A Mice

The typical workflow for evaluating therapeutic candidates in the SOD1-G93A mouse model involves several key stages, from animal selection and treatment administration to behavioral and pathological analysis.



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Preclinical study workflow.



Conclusion

The preclinical evidence for JNJ-47965567 in ALS models is inconsistent, with efficacy appearing to be highly dependent on the treatment regimen, including the frequency of administration and the timing of intervention relative to disease progression. The negative results from a study initiating treatment at disease onset contrast with the modest, sex-specific benefits observed when treatment began pre-symptomatically. This underscores the complexity of translating preclinical findings and the need for standardized and robust experimental protocols.

Compared to other P2X7 antagonists like Brilliant Blue G, which has shown some positive effects on survival in female mice, the therapeutic window and optimal dosing for JNJ-47965567 in ALS remain to be fully elucidated. Further research is warranted to clarify the potential of P2X7 receptor modulation as a therapeutic strategy for ALS and to determine the most effective way to target this pathway. The alternative compounds mentioned offer different mechanisms of action and require further head-to-head preclinical comparisons to ascertain their relative potential.

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